N-butyl-2-((5-nitrofuran-2-yl)methylene)hydrazinecarboxamide
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Overview
Description
N-butyl-2-((5-nitrofuran-2-yl)methylene)hydrazinecarboxamide is a compound that belongs to the class of nitrofuran derivatives. These compounds are known for their wide range of biological activities, including antibacterial, antifungal, and antiprotozoal properties . The presence of the nitrofuran moiety in the structure is crucial for its biological activity, making it a significant compound in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-butyl-2-((5-nitrofuran-2-yl)methylene)hydrazinecarboxamide typically involves the condensation of N-butylhydrazinecarboxamide with 5-nitrofuran-2-carbaldehyde . The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure maximum conversion and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-butyl-2-((5-nitrofuran-2-yl)methylene)hydrazinecarboxamide undergoes various chemical reactions, including:
Oxidation: The nitrofuran moiety can be oxidized to form nitrofurans with different oxidation states.
Reduction: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of nitrofurans with higher oxidation states.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted nitrofuran derivatives.
Scientific Research Applications
N-butyl-2-((5-nitrofuran-2-yl)methylene)hydrazinecarboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its antibacterial and antifungal properties.
Medicine: Potential use as an antimicrobial agent to combat resistant strains of bacteria.
Industry: Used in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of N-butyl-2-((5-nitrofuran-2-yl)methylene)hydrazinecarboxamide involves the reduction of the nitro group to reactive intermediates that can interact with bacterial DNA and proteins, leading to cell death. The compound targets multiple pathways, making it effective against a broad spectrum of microorganisms .
Comparison with Similar Compounds
Similar Compounds
Nitrofurantoin: Used primarily for urinary tract infections.
Furazolidone: Used for bacterial diarrhea and Helicobacter pylori infections.
Nitrofurazone: Used for topical infections.
Uniqueness
N-butyl-2-((5-nitrofuran-2-yl)methylene)hydrazinecarboxamide is unique due to its specific structure, which imparts distinct biological activities. Its ability to undergo various chemical reactions and its broad-spectrum antimicrobial properties make it a valuable compound in medicinal chemistry .
Properties
Molecular Formula |
C10H14N4O4 |
---|---|
Molecular Weight |
254.24 g/mol |
IUPAC Name |
1-butyl-3-[(E)-(5-nitrofuran-2-yl)methylideneamino]urea |
InChI |
InChI=1S/C10H14N4O4/c1-2-3-6-11-10(15)13-12-7-8-4-5-9(18-8)14(16)17/h4-5,7H,2-3,6H2,1H3,(H2,11,13,15)/b12-7+ |
InChI Key |
PZOANRXICRSIRH-KPKJPENVSA-N |
Isomeric SMILES |
CCCCNC(=O)N/N=C/C1=CC=C(O1)[N+](=O)[O-] |
Canonical SMILES |
CCCCNC(=O)NN=CC1=CC=C(O1)[N+](=O)[O-] |
Origin of Product |
United States |
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